Product packaging for Imidazo[1,2-a]pyridine-6-carbohydrazide(Cat. No.:CAS No. 886361-97-3)

Imidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B1286002
CAS No.: 886361-97-3
M. Wt: 176.18 g/mol
InChI Key: ZMQNWDRVASCREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Academic Drug Discovery

The imidazo[1,2-a]pyridine core, formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring, is a bicyclic 5-6 heterocyclic system that has garnered significant attention in academic and industrial drug discovery. nih.govresearchgate.net Its structural rigidity, coupled with its ability to engage in various biological interactions, has led to its recognition as a versatile scaffold for the design of therapeutic agents. nih.gov The value of this scaffold is underscored by its presence in several commercially available drugs, demonstrating its clinical and therapeutic relevance. rsc.orgmdpi.com

The imidazo[1,2-a]pyridine framework is associated with a broad spectrum of biological activities, including but not limited to:

Anticancer: Derivatives have been investigated as inhibitors of various kinases, including the PI3K/AKT/mTOR pathway, and have shown potential in treating melanoma, cervical cancer, and breast cancer. nih.govwaocp.orgmdpi.com Some have also been explored as covalent inhibitors targeting specific cancer mutations. rsc.org

Antituberculosis: The scaffold is a key component in compounds exhibiting potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.gov

Neurodegenerative Diseases: Imidazo[1,2-a]pyridine derivatives have been designed as ligands for various molecular targets in the central nervous system, showing potential for the treatment of Alzheimer's and Parkinson's diseases. nih.govresearchgate.net

Anti-inflammatory: Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an important target in inflammation.

Antiviral and Antimicrobial: The scaffold has been incorporated into molecules with a wide range of anti-infective properties. nih.govresearchgate.net

The following table summarizes some of the marketed drugs that feature the Imidazo[1,2-a]pyridine scaffold, highlighting its therapeutic success.

Drug NameTherapeutic Use
ZolpidemInsomnia
AlpidemAnxiolytic
ZolimidineAntiulcer
SaripidemAnxiolytic
OlprinoneCardiotonic

Overview of Research Trajectories for Imidazo[1,2-a]pyridine Derivatives

Research into imidazo[1,2-a]pyridine derivatives is dynamic and multifaceted, with several key trajectories aimed at harnessing and expanding upon the scaffold's inherent biological activities.

One major research avenue focuses on the synthesis of novel derivatives through various chemical transformations. A notable example is the efficient, one-pot, five-component cascade reaction used to synthesize N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. researchgate.net This method highlights the synthetic tractability of the scaffold and the carbohydrazide (B1668358) functional group, allowing for the creation of diverse chemical libraries for biological screening. researchgate.net

Another significant trajectory is the exploration of new therapeutic applications . For instance, the development of imidazo[1,2-a]pyridine-based compounds as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) represents a novel strategy for targeting glioblastoma stem cells. uniupo.it Similarly, research into their potential as kinase inhibitors continues to be a fertile area, with studies focusing on their activity against PI3Kα and other key signaling proteins. researchgate.netnih.gov

Structure-activity relationship (SAR) studies form a crucial part of the research, aiming to optimize the potency and selectivity of these compounds. For example, in the context of antituberculosis agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed that the addition of bulky and lipophilic biaryl ethers can lead to nanomolar potency. nih.govnih.gov

The table below provides a snapshot of recent research findings on various Imidazo[1,2-a]pyridine derivatives, illustrating the diverse therapeutic targets and applications being investigated.

Research AreaKey Findings
Anticancer A novel derivative inhibited the AKT/mTOR pathway and induced apoptosis in melanoma and cervical cancer cells. nih.gov
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and showed potent anticancer activity via PI3Kα inhibition. mdpi.com
Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov
Antituberculosis Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising new class of potent and selective anti-TB agents. nih.gov
The scaffold is a key feature in compounds active against MDR and XDR strains of M. tuberculosis. nih.gov
Neurodegenerative Diseases Imidazo[1,2-a]pyridine-based ligands have been developed for molecular targets associated with psychiatric and neurodegenerative disorders. nih.gov
Fluorinated imidazo[1,2-a]pyridine analogues have been synthesized as potential agents for imaging β-amyloid plaques in Alzheimer's disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B1286002 Imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 886361-97-3

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-1-2-7-10-3-4-12(7)5-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNWDRVASCREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585925
Record name Imidazo[1,2-a]pyridine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-97-3
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridine 6 Carbohydrazide Analogs

Modifications at the C6 Position of the Imidazo[1,2-a]pyridine (B132010) Ring and their Biological Impact

The C6 position of the imidazo[1,2-a]pyridine ring has been identified as a critical site for modification to modulate the biological profile of this class of compounds. Alterations at this position can significantly influence potency, selectivity, and pharmacokinetic properties.

The introduction of halogen atoms at the C6 position has been a common strategy to explore the SAR of imidazo[1,2-a]pyridine derivatives. Studies have shown that the nature of the halogen substituent can have a profound effect on biological activity. For instance, in a series of compounds designed as inhibitors of Rab geranylgeranyl transferase (RGGT), a trend was observed where the inhibitory activity decreased with the increasing size and polarizability of the halogen atom at the C6 position. Specifically, analogs with chlorine and bromine at C6 exhibited stronger activity compared to the iodine-substituted counterpart. This suggests that both the size and electronic properties of the halogen are crucial for optimal interaction with the target enzyme.

Table 1: Influence of Halogen Substituents at C6 on RGGT Inhibitory Activity

Compound IDC6-SubstituentRelative RGGT Inhibitory Activity
Analog 1 Chlorine (Cl)High
Analog 2 Bromine (Br)Moderate to High
Analog 3 Iodine (I)Low

This table is a representation of the general trend observed in research findings and does not reflect absolute activity values.

Beyond halogens, the introduction of other functional groups at the C6 position has been investigated to understand their influence on biological activity. Research on RGGT inhibitors has demonstrated that the nature of the substituent at C6 is a key determinant of the compound's efficacy. For example, compounds bearing a carboxylic acid or an amide group directly attached to the C6 position showed some activity, although generally less potent than certain halogenated analogs. The acidic character of a substituent at this position appears to be tolerated and can contribute to activity, whereas the introduction of aryl or alkyl amine residues has been shown to be detrimental to the inhibitory effect against RGGT. This highlights the sensitivity of the biological target to the physicochemical properties of the C6-substituent.

Structural Elucidations for Biological Activity Optimization

To further enhance the therapeutic potential of imidazo[1,2-a]pyridine-6-carbohydrazide, researchers have explored modifications beyond simple substitutions at the C6 position. These include the replacement of the carbohydrazide (B1668358) moiety with other functional groups and substitutions at other key positions of the heterocyclic core.

The carbohydrazide functional group at the C6 position serves as a versatile handle for the synthesis of a wide array of derivatives. Replacing this moiety with other heterocyclic systems has led to the discovery of compounds with diverse biological activities.

Hydrazones: Condensation of the carbohydrazide with various aldehydes and ketones yields hydrazone derivatives. These modifications have been shown to impart significant biological activities, including antibacterial and antifungal properties. The nature of the substituent on the aromatic ring of the aldehyde or ketone used in the condensation plays a crucial role in determining the potency and spectrum of activity.

Thiazolidinones: While direct synthesis from the carbohydrazide is less commonly reported, the incorporation of a thiazolidinone ring into the imidazo[1,2-a]pyridine scaffold has been explored. Thiazolidinone derivatives are known to exhibit a broad range of pharmacological activities, and their fusion with the imidazo[1,2-a]pyridine core can lead to compounds with enhanced biological profiles.

Oxadiazoles: The carbohydrazide moiety can be cyclized to form 1,3,4-oxadiazole (B1194373) rings. This transformation alters the electronic and steric properties of the molecule and has been shown to be a successful strategy in the development of potent therapeutic agents. The oxadiazole ring can act as a bioisostere for amide or ester groups, potentially improving metabolic stability and pharmacokinetic properties.

Triazoles: Similarly, the carbohydrazide can be converted into a 1,2,4-triazole (B32235) ring. Triazole-containing compounds are known for their diverse biological activities, including antifungal, antiviral, and anticancer effects. The introduction of a triazole moiety at the C6 position of the imidazo[1,2-a]pyridine scaffold can lead to compounds with significant therapeutic potential.

Table 2: Biological Activities Associated with Functional Group Replacements at C6

Functional Group MoietyAssociated Biological Activities
Hydrazone Antibacterial, Antifungal
Thiazolidinone Broad-spectrum pharmacological activities
Oxadiazole Potential for improved metabolic stability
Triazole Antifungal, Antiviral, Anticancer

The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are also amenable to substitution, and modifications at these sites have significant SAR implications.

C2-Position: The introduction of various substituents at the C2 position can profoundly influence the biological activity. For instance, in the context of anticancer agents, the presence of a substituted phenyl ring at C2 is often crucial for activity. The nature and position of substituents on this phenyl ring can fine-tune the potency and selectivity of the compounds. In some series of neuropeptide S receptor antagonists, the presence of a methyl group at the C2 position was found to be important for activity, with its removal leading to a significant reduction in potency.

C3-Position: The C3 position is also a key site for derivatization. The introduction of various functional groups at this position has been explored in the development of agents for different therapeutic areas. For example, in a series of anticandidosis agents, the introduction of a chlorine atom at the C3 position of an imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivative led to a remarkable increase in antifungal efficacy. This highlights the importance of C3-substitution for enhancing biological activity.

Heterocyclic Core Modifications and Comparative SAR

In addition to substitutions on the existing imidazo[1,2-a]pyridine framework, modifications of the core heterocyclic structure itself have been investigated to explore new chemical space and improve biological properties. This often involves the concept of bioisosteric replacement, where a part of the molecule is replaced by another with similar physical or chemical properties.

Another strategy involves the use of 8-fluoroimidazo[1,2-a]pyridine as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). The fluorine atom at the 8-position can mimic the electronic properties of the nitrogen atom in the pyrimidine (B1678525) ring, offering a way to modulate the physicochemical properties of the molecule while potentially retaining or improving its biological activity. Such modifications are crucial in lead optimization to enhance drug-like properties.

Imidazo[1,2-a]pyrimidine Derivatives

The replacement of the pyridine (B92270) ring in imidazo[1,2-a]pyridine with a pyrimidine ring to form the imidazo[1,2-a]pyrimidine scaffold has been a strategy to explore new chemical space and biological activities. While direct SAR studies of imidazo[1,2-a]pyrimidine analogs of this compound are not extensively documented, research on related imidazo[1,2-a]pyrimidine derivatives provides valuable insights into the influence of substitutions on their biological profiles.

A study focusing on the inhibition of the Wnt/β-catenin signaling pathway synthesized and evaluated a series of imidazo[1,2-a]pyrimidines alongside imidazo[1,2-a]pyridines. nih.gov This parallel investigation allows for a comparative analysis of the SAR of these two scaffolds. The findings from this research indicated that the nature and position of substituents on the fused heterocyclic system significantly impact the inhibitory activity.

Key SAR findings for imidazo[1,2-a]pyrimidine derivatives in this context include:

Substitution at the 2-position: Aromatic or heteroaromatic substituents at this position were found to be crucial for activity. The electronic properties of these substituents played a significant role, with electron-withdrawing groups generally leading to more potent compounds.

Substitution at the 3-position: The introduction of small alkyl or aryl groups at the 3-position was explored. While some substitutions were tolerated, bulky groups tended to decrease activity, suggesting steric hindrance at this position is detrimental.

The research highlighted that while both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives showed promise, the imidazo[1,2-a]pyrimidines often exhibited a distinct pharmacological profile, underscoring the impact of the additional nitrogen atom in the six-membered ring.

Table 1: SAR Summary of Imidazo[1,2-a]pyrimidine Derivatives as Wnt/β-catenin Signaling Inhibitors

Position of Substitution Type of Substituent Effect on Activity Reference
2-position Aromatic/Heteroaromatic (electron-withdrawing) Increased potency nih.gov
3-position Bulky groups Decreased activity nih.gov
Pyrimidine Ring Methyl/Halogen Fine-tuning of activity nih.gov

Imidazo[1,2-b]pyridazine (B131497) Derivatives

The imidazo[1,2-b]pyridazine scaffold, another bioisostere of the imidazo[1,2-a]pyridine core, has been the subject of numerous medicinal chemistry campaigns. The arrangement of the nitrogen atoms in the pyridazine (B1198779) ring offers a different electronic distribution and hydrogen bonding capacity compared to the pyridine and pyrimidine analogs.

One area of investigation for imidazo[1,2-b]pyridazine derivatives has been their potential as agents for imaging β-amyloid plaques. nih.gov In these studies, various substitutions were made on the imidazo[1,2-b]pyridazine core to assess their impact on binding affinity. A key finding was that a 2-phenyl group was important for high binding affinity. nih.gov Furthermore, substitutions at the 6-position of the pyridazine ring were shown to significantly modulate this affinity. For instance, a methylthio group at the 6-position resulted in higher affinity compared to a methoxy (B1213986) group. nih.gov This suggests that both the electronic nature and the lipophilicity of the substituent at this position are critical for target engagement.

In a separate line of research, a series of novel imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide (B10538) moiety were synthesized and evaluated for their anti-tubercular activity. tsijournals.com This is particularly relevant as the benzohydrazide is structurally related to the carbohydrazide of the parent compound. The study revealed that the nature of the substituent on the benzohydrazide portion played a crucial role in determining the anti-tubercular potency. Aromatic rings with electron-withdrawing or electron-donating groups were tested, and it was found that certain electronic and steric profiles led to enhanced activity against Mycobacterium tuberculosis.

Additionally, imidazo[1,2-b]pyridazine derivatives have been explored as dual inhibitors of c-Met and VEGFR2 kinases, with SAR studies indicating that substitutions at both the 2- and 6-positions are critical for potent inhibition. nih.gov

Table 2: SAR Summary of Imidazo[1,2-b]pyridazine Derivatives

Biological Target Position of Substitution Favorable Substituents Effect on Activity Reference
β-Amyloid Plaques 2-position Phenyl Essential for high affinity nih.gov
6-position Methylthio Increased affinity nih.gov
M. tuberculosis Benzohydrazide moiety Varied substituted aryl groups Modulated potency tsijournals.com
c-Met/VEGFR2 Kinases 2- and 6-positions Specific aryl and heterocyclic moieties Potent dual inhibition nih.gov

Imidazo[1,2-a]pyrazine (B1224502) Derivatives

The imidazo[1,2-a]pyrazine ring system represents another important scaffold in the design of analogs of this compound. The arrangement of nitrogen atoms in the pyrazine (B50134) ring imparts distinct electronic and solubility characteristics to these molecules.

SAR studies of imidazo[1,2-a]pyrazine derivatives have been conducted in the context of anticancer drug discovery. nih.gov In one study, a series of these compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The research demonstrated that substitutions at the 2-, 3-, and 8-positions of the imidazo[1,2-a]pyrazine core had a profound impact on their anticancer activity. For example, the presence of a phenyl group at the 2-position was found to be a common feature in active compounds. Further modifications on this phenyl ring, such as the introduction of halogens or methoxy groups, led to variations in potency, highlighting the importance of the electronic and steric properties of this substituent.

Another investigation into imidazo[1,2-a]pyrazine derivatives focused on their antioxidant and antimicrobial activities. tsijournals.com The study revealed that substitutions at the C2, C3, and C8 positions were critical for these biological effects. Specifically, amination at the C8 position was found to improve the antioxidant activity. tsijournals.com The nature of the substituent at the C2 position also played a significant role, with different aryl groups leading to a range of antioxidant and antimicrobial potencies. For instance, certain substitutions resulted in compounds with promising free radical scavenging activity, comparable to the standard ascorbic acid. tsijournals.com

These findings collectively indicate that the biological activity of the imidazo[1,2-a]pyrazine scaffold is highly dependent on the substitution pattern around the fused ring system.

Table 3: SAR Summary of Imidazo[1,2-a]pyrazine Derivatives

Biological Activity Position of Substitution Favorable Substituents/Modifications Effect on Activity Reference
Anticancer 2-position Phenyl (with further substitutions) Modulated cytotoxicity nih.gov
3- and 8-positions Various groups Influenced potency nih.gov
Antioxidant C8-position Amination Improved activity tsijournals.com
C2-position Specific aryl groups Enhanced free radical scavenging tsijournals.com

Biological Activities and Molecular Mechanisms of Action of Imidazo 1,2 a Pyridine 6 Carbohydrazide and Its Derivatives

Antimycobacterial and Antitubercular Mechanisms

Derivatives of the imidazo[1,2-a]pyridine (B132010) class have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including drug-resistant strains. rsc.org The mechanisms underlying this activity are multifaceted, primarily targeting the pathogen's cellular respiration and energy metabolism.

Inhibition of Mycobacterium tuberculosis (Mtb)

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mtb. rsc.org Several studies have reported significant in vitro activity of various analogs against the H37Rv strain and other clinical isolates of Mtb. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides displayed impressive minimum inhibitory concentrations (MICs) against Mtb. nih.gov The structural features of these derivatives play a crucial role in their antimycobacterial efficacy.

Notably, certain imidazo[1,2-a]pyridine-3-carboxy-substituted hydrazides have shown enhanced activity against isoniazid-resistant Mtb, suggesting a mechanism of action distinct from this first-line anti-TB drug. mdpi.com This highlights the potential of this scaffold in addressing the challenge of drug-resistant tuberculosis.

Impact on ATP Homeostasis in Mtb

A key antitubercular mechanism of imidazo[1,2-a]pyridine derivatives is the disruption of adenosine (B11128) triphosphate (ATP) homeostasis in Mtb. rsc.org ATP is essential for the survival and replication of the bacterium. These compounds have been shown to inhibit mycobacterial ATP synthesis, leading to a depletion of cellular energy and ultimately bacterial death. rsc.orgnih.gov

The primary target for this activity is often the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (bcc complex), a critical component of the electron transport chain. mdpi.com By inhibiting QcrB, these compounds disrupt the electron flow, which is coupled to proton translocation and subsequent ATP generation by ATP synthase. Imidazo[1,2-a]pyridine ethers have also been identified as potent inhibitors of mycobacterial ATP synthase. nih.govresearchgate.net This dual-targeting potential within the respiratory chain enhances their effectiveness as antitubercular agents.

Anticancer and Antiproliferative Modalities

The imidazo[1,2-a]pyridine scaffold is also a promising platform for the development of novel anticancer agents. waocp.orgnih.gov Derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines through various mechanisms of action. waocp.orgresearchgate.net

Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)

While specific studies on Imidazo[1,2-a]pyridine-6-carbohydrazide are limited in this context, the broader class of imidazo[1,2-a]pyridines has been reported to exhibit inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT). nih.govsemanticscholar.org NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells often have a high metabolic rate and are heavily reliant on NAD+ for various cellular processes, including energy metabolism, DNA repair, and signaling. By inhibiting NAMPT, these compounds can deplete intracellular NAD+ levels, leading to metabolic crisis and cell death in cancer cells.

Disruption of Cancer Cell Metabolism

Imidazo[1,2-a]pyridine derivatives can disrupt cancer cell metabolism through multiple pathways. A significant mechanism involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. nih.govresearchgate.net This pathway is frequently hyperactivated in cancer and plays a central role in regulating cell growth, proliferation, survival, and metabolism. By inhibiting key kinases in this pathway, such as PI3Kα, these compounds can effectively suppress tumor growth. nih.govresearchgate.net

Furthermore, some derivatives have been shown to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). researchgate.netnih.gov This elevation in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death. Specifically, some novel imidazo[1,2-a]pyridine derivatives have been found to markedly increase NADPH oxidase (NOX) activity, resulting in ROS-mediated apoptosis in non-small cell lung cancer cells. researchgate.netnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of the anticancer activity of imidazo[1,2-a]pyridine derivatives is their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govsemanticscholar.orgnih.gov

Several studies have demonstrated that these compounds can trigger the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases. researchgate.net Treatment with these derivatives has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.gov For instance, certain novel imidazo[1,2-a]pyridine compounds have been observed to increase the expression of p53 and p21, which are key regulators of the cell cycle and apoptosis. waocp.org

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The ability to modulate the cell cycle is a critical aspect of their antiproliferative effects. waocp.org

Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological Activity Mechanism of Action Target Organism/Cell Line References
Antimycobacterial Inhibition of Mycobacterium tuberculosis M. tuberculosis H37Rv, clinical isolates rsc.orgnih.govnih.gov
Disruption of ATP Homeostasis M. tuberculosis rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net
Anticancer Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Cancer Cells nih.govsemanticscholar.org
Disruption of Cancer Cell Metabolism (PI3K/Akt/mTOR inhibition, ROS induction) Various Cancer Cell Lines nih.govnih.govresearchgate.netresearchgate.netnih.gov
Induction of Apoptosis Various Cancer Cell Lines waocp.orgnih.govsemanticscholar.orgresearchgate.netnih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Imidazo[1,2-a]pyridine-3-carboxamides
Imidazo[1,2-a]pyridine ethers
N'-(1-(4-nitrophenyl)ethylidene)this compound
Zolpidem
Alpidem
Olprinone
Zolimidine
Necopidem

Kinase Inhibition (e.g., PI3K, mTOR, EGFR, Nek2, CDK, Topoisomerase IIα, VEGFR)

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key target. researchgate.net Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K inhibitors. For instance, certain derivatives have shown significant inhibitory activity against PI3Kα with IC50 values in the low nanomolar range. nih.gov One study reported a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative that inhibited PI3Kα with an IC50 of 1.94 nM, leading to cell cycle arrest and apoptosis in cancer cells. Another series of imidazo[1,2-a]pyridine derivatives were identified as potent PI3K/mTOR dual inhibitors. nih.gov

Regarding Epidermal Growth Factor Receptor (EGFR), novel imidazo[1,2-a]pyridine-isoquinoline linked sulfonyl derivatives have been synthesized and evaluated for their EGFR kinase inhibitory effects, with some compounds showing efficacy comparable to the established drug erlotinib. researchgate.net

Imidazo[1,2-a]pyridine derivatives have also emerged as potent inhibitors of NIMA-related kinase 2 (Nek2), a kinase involved in cell cycle regulation. Structure-based design has led to the development of Nek2 inhibitors with IC50 values in the low nanomolar range (e.g., 1.0 nM and 3.0 nM for compounds designated MBM-55 and MBM-17, respectively). researchgate.netnih.gov These compounds were shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. researchgate.netnih.gov

The imidazo[1,2-a]pyridine moiety has also been recognized for its inhibitory activities against cyclin-dependent kinases (CDKs). researchgate.net Modification of these structures has led to the identification of potent and selective inhibitors of CDK2. researchgate.net

Furthermore, the anticancer efficacy of imidazo[1,2-a]pyridines has been attributed to their ability to inhibit other important kinases such as Topoisomerase IIα and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net

Derivative ClassTarget Kinase(s)Potency (IC50)Reference(s)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94 nM nih.gov
Imidazo[1,2-a]pyridine-isoquinoline sulfonylsEGFRComparable to erlotinib researchgate.net
Imidazo[1,2-a]pyridine-based (MBM-55)Nek21.0 nM researchgate.netnih.gov
Imidazo[1,2-a]pyridine-based (MBM-17)Nek23.0 nM researchgate.netnih.gov
Imidazo[1,2-a]pyridine derivativesCDK2Potent and selective researchgate.netresearchgate.net
Imidazo[1,2-a]pyridinesTopoisomerase IIα, VEGFRNot specified researchgate.net

Interference with Microtubulin Polymerization

Certain derivatives of imidazo[1,2-a]pyridine have been shown to interfere with the dynamics of microtubule polymerization, a critical process for cell division, motility, and intracellular transport. A series of novel imidazo[1,2-a]pyridine-oxadiazole hybrids were synthesized and found to exhibit anti-proliferative activity. One of the lead compounds from this series demonstrated inhibition of tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM. Molecular modeling studies suggested a prominent binding affinity of this compound towards the α/β-tubulin receptor, indicating that its cytotoxic effects are, at least in part, mediated through the disruption of microtubule function.

Antimicrobial, Antibacterial, and Antifungal Actions

The this compound scaffold and its derivatives have demonstrated significant potential as antimicrobial agents. A straightforward five-component cascade reaction has been developed for the synthesis of N′-(1-(4-nitrophenyl)ethylidene)this compound derivatives.

Hydrazone derivatives of imidazo[1,2-a]pyridine, synthesized from carbohydrazide (B1668358) precursors, have been a particular focus of antimicrobial research. In one study, a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and tested for their in vitro antibacterial activity. Several of these hydrazone derivatives exhibited excellent activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacteria, with zones of inhibition ranging from 22 to 33 mm.

Another study focused on imidazo[1,2-a]pyridine hydrazone derivatives and their activity against E. coli. Out of seventeen synthesized compounds, twelve showed activity, with one compound displaying the best potential with an inhibition diameter of 11mm.

In the realm of antifungal activity, new hydrazide-hydrazone derivatives containing the imidazo[1,2-a]pyridine backbone were synthesized and evaluated against a fluconazole-resistant strain of Candida albicans. The study found that the antifungal activity was dependent on the substituent on the phenyl ring of the hydrazone moiety. Specifically, derivatives with weakly electron-donating (methylated) or electron-withdrawing (brominated) groups were the most active, with minimum inhibitory concentrations (MICs) of 4.06 and 8.61 µmol/L, respectively.

Derivative ClassOrganism(s)ActivityReference(s)
Tetrahydroimidazo[1,2-a]pyrimidine-hydrazonesE. coli, S. aureus, P. aeruginosa, S. pyogenesZone of inhibition: 22-33 mm
Imidazo[1,2-a]pyridine-hydrazonesE. coliZone of inhibition: up to 11 mm
Imidazo[1,2-a]pyridine-hydrazide-hydrazonesCandida albicans (Fluconazole-resistant)MIC: 4.06 - 8.61 µmol/L

Neuroactive Properties and Mechanisms

Derivatives of imidazo[1,2-a]pyridine have been explored for their effects on the central nervous system, targeting key receptors and enzymes involved in neurotransmission.

A series of imidazo[1,2-a]pyridine-Mannich bases were designed and synthesized as potential inhibitors of cholinesterases, enzymes that are critical in the treatment of Alzheimer's disease. In vitro evaluations demonstrated that these compounds could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One naphthalene-substituted derivative was identified as a particularly potent anti-cholinesterase agent, with IC50 values of 57.75 nM for AChE and 99.0 nM for BChE. Molecular docking studies suggested that this compound targets both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.

Imidazo[1,2-a]pyridine derivatives have been identified as modulators of the 5-HT2A serotonin (B10506) receptor. A patent describes a series of these derivatives and their use in treating disorders related to this receptor, such as sleep disorders, platelet aggregation, and various psychotic disorders. This suggests a direct interaction of the imidazo[1,2-a]pyridine scaffold with the 5-HT2A receptor, leading to modulation of its activity. google.com

The imidazo[1,2-a]pyridine structure has been incorporated into hybrid molecules to modulate the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. A study on the synthesis of avermectin-imidazo[1,2-a]pyridine hybrids found that these compounds act as positive allosteric modulators (PAMs) of the GABAa receptor. In vitro experiments showed that the lead compounds exhibited high potency for binding at the benzodiazepine (B76468) site of GABAa receptors, with IC50 values of 207 and 359 nM. Further electrophysiological recordings confirmed the potentiating effect of these hybrids on GABA-mediated currents, suggesting an interaction with both the benzodiazepine and ivermectin binding sites of the receptor.

Anti-inflammatory Mechanisms

The imidazo[1,2-a]pyridine scaffold is a core structure in many compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. mdpi.comchemrxiv.orgnih.gov Derivatives of this scaffold have been shown to exert anti-inflammatory effects through various mechanisms. One key pathway involves the modulation of signaling cascades that regulate the expression of pro-inflammatory mediators. nih.gov

Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives can suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov For instance, the derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) was found to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov This compound suppressed the phosphorylation of STAT3 at Tyr705 and diminished the DNA-binding activity of NF-κB. nih.gov As NF-κB and STAT3 are critical transcription factors that control the expression of inflammatory genes like iNOS (inducible nitric oxide synthase) and COX-2, their inhibition leads to a downstream reduction in inflammatory processes. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism for the anti-inflammatory activity of many Imidazo[1,2-a]pyridine derivatives is the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. rjpbr.combohrium.com COX-2 is an inducible enzyme that plays a crucial role in converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. rjpbr.commdpi.com Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is typically overexpressed at sites of inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer side effects. mdpi.com

Numerous studies have focused on designing and synthesizing novel imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors. rjpbr.comresearchgate.netresearchgate.netnih.gov These compounds often feature a methylsulfonyl (SO2Me) pharmacophore, which is known to interact favorably within the active site of the COX-2 enzyme. rjpbr.comnih.gov Molecular docking studies indicate that this methylsulfonyl group can insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues such as Arginine-513 and Histidine-90, which contributes to their inhibitory potency and selectivity. rjpbr.com

The efficacy of these derivatives as COX-2 inhibitors has been quantified through in vitro enzyme inhibition assays, with many compounds demonstrating high potency (low IC50 values) and significant selectivity for COX-2 over COX-1. rjpbr.combohrium.comnih.gov

Table 1: COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound COX-2 IC50 (µM) COX-2 Selectivity Index (SI) Reference
5e 0.05 Not specified rjpbr.combohrium.com
5f 0.05 Not specified rjpbr.combohrium.com
5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) 0.05 Not specified rjpbr.combohrium.com
5i Not specified 897.19 rjpbr.combohrium.com
6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) 0.07-0.18 (range) 57-217 (range) researchgate.net
5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) 0.07 508.6 nih.gov
10c 1.06 Not specified researchgate.net
9a Not specified 39 researchgate.net

Targeting Protein Geranylgeranylation

Beyond inflammation, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of protein prenylation, a critical post-translational modification for a large family of proteins, including Rab GTPases. frontiersin.orgnih.gov This process involves the covalent attachment of isoprenoid lipids, such as a 20-carbon geranylgeranyl group, to cysteine residues at or near the C-terminus of the target protein. researchgate.net The enzyme responsible for this modification on Rab proteins is Rab geranylgeranyl transferase (RGGT), also known as GGTase-II. frontiersin.orgresearchgate.net Prenylation is essential for the proper membrane localization and function of Rab proteins, which are master regulators of intracellular vesicle trafficking. frontiersin.orgnih.gov Perturbations in Rab protein function are associated with various diseases, making RGGT a potential therapeutic target. frontiersin.org

Disruption of Rab Protein Prenylation

Specifically, phosphonocarboxylic acid derivatives of 6-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated as inhibitors of RGGT. frontiersin.orgnih.gov These compounds are designed to interfere with the transfer of the geranylgeranyl moiety to Rab GTPases. frontiersin.org The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring has been found to be crucial for the compound's inhibitory activity against RGGT. frontiersin.orgnih.gov

The inhibitory effect of these compounds is often assessed by monitoring the prenylation status of specific Rab proteins, such as Rab11A, in cell culture models like the human cervical carcinoma HeLa cell line. frontiersin.orgnih.gov Inhibition of RGGT leads to an accumulation of unprenylated Rab proteins in the cytosol. researchgate.net Studies have shown that the most active of these imidazo[1,2-a]pyridine-based inhibitors effectively disrupt Rab11A prenylation. frontiersin.orgnih.gov For example, several 6-substituted analogs of α-phosphonocarboxylates were shown to inhibit Rab11A prenylation with a lowest effective dose (LED) ranging from 25 to 100 μM. nih.gov Interestingly, analogs with a 4-formylphenyl or 3-formylphenyl group at the C6 position were among the most potent inhibitors in this series. nih.gov

Table 2: Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs on Rab11A Prenylation in HeLa Cells

Compound Substituent at C6 Position Lowest Effective Dose (LED) for Rab11A Prenylation Inhibition (µM) Reference
1b Iodine >100 nih.govfrontiersin.org
1c (3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid) Carboxylic acid 100 nih.govfrontiersin.org
1e Amide 100 nih.govfrontiersin.org
1g (2-Fluoro-3-(6-(4-formylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropanoic acid) 4-formylphenyl 25 nih.gov
1h (2-Fluoro-3-(6-(3-formylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropanoic acid) 3-formylphenyl 25 nih.gov
1i 3-carbamoylphenyl 50 nih.gov

Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine 6 Carbohydrazide

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure, reactivity, and stability of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to heterocyclic compounds to predict geometries, reaction mechanisms, and various molecular properties. For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often using the B3LYP/6-31+G(d,p) level of theory, have been employed to study the stability and reactivity of various derivatives. scirp.org Such studies on related imidazo[1,2-a]pyridine N-acylhydrazone derivatives have provided valuable information on their chemical behavior. scirp.org Although specific DFT data for Imidazo[1,2-a]pyridine-6-carbohydrazide is not present in the reviewed literature, it is anticipated that DFT analysis could similarly illuminate its molecular electrostatic potential and pinpoint sites susceptible to nucleophilic or electrophilic attack. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

For various imidazo[1,2-a]pyridine derivatives, FMO analysis has been instrumental in understanding their reactivity. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net While specific HOMO-LUMO values for this compound are not available, a hypothetical FMO analysis would be crucial in predicting its charge transfer properties and chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridine Derivatives (Note: This table is a generalized representation based on studies of various derivatives and does not represent data for this compound)

Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative A -6.5 -1.5 5.0
Derivative B -6.2 -1.8 4.4
Derivative C -6.8 -1.2 5.6

Chemical Hardness and Softness Analysis

Derived from DFT and FMO analysis, global reactivity descriptors such as chemical hardness (η) and softness (S) provide further insights into a molecule's stability. Chemical hardness is a measure of resistance to a change in electron distribution, with a larger HOMO-LUMO gap correlating with greater hardness and lower reactivity. scirp.org Conversely, softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. scirp.org Studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives have demonstrated the utility of these descriptors in ranking compounds by their stability and reactivity. scirp.org A similar analysis for this compound would be invaluable for predicting its stability and potential reactivity in various chemical environments.

Molecular Interaction Studies

Understanding how a molecule interacts with biological targets is crucial, especially in the context of drug discovery. Molecular interaction studies, including docking and dynamics simulations, are powerful tools for this purpose.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and mode of action of potential drug candidates with their protein targets. Numerous molecular docking studies have been performed on various imidazo[1,2-a]pyridine derivatives to explore their potential as inhibitors for a range of biological targets, including enzymes implicated in cancer. nih.govresearchgate.netchemmethod.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

While no specific molecular docking studies have been reported for this compound, it is a prime candidate for such investigations. Docking this compound into the active sites of relevant biological targets could help in identifying its potential therapeutic applications.

Table 2: Representative Molecular Docking Targets for Imidazo[1,2-a]pyridine Derivatives (Note: This table lists examples of proteins targeted by various derivatives and does not imply that this compound has been tested against them)

Protein Target PDB ID Therapeutic Area
Human Leukotriene A-4 Hydrolase 3U9W Inflammation
Oxidoreductase - Breast Cancer
Microtubule Affinity Regulating Kinase 4 (MARK4) - Cancer

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the interactions predicted by molecular docking and provide insights into the conformational changes that may occur upon binding. For the broader class of imidazo[1,2-a]pyridine derivatives, MD simulations have been used to validate docking results and to understand the stability of the ligand in the active site of a protein. Although no MD simulation studies have been specifically conducted for this compound, this computational tool would be the next logical step after initial docking studies to confirm the stability of its binding to a potential biological target.

Molecular Electrostatic Potential (MEP) Mapping

A comprehensive search of scientific literature did not yield specific studies on the Molecular Electrostatic Potential (MEP) mapping of this compound. While computational analyses, including MEP mapping, have been conducted on related compounds such as Imidazo[1,2-a]pyridine N-acylhydrazone and Imidazo[1,2-a]pyrimidine (B1208166) derivatives, this specific information is not available for the target molecule.

MEP analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. It provides a color-coded map where different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

Although specific MEP data for this compound is not publicly available in the searched scientific literature, a theoretical MEP map would likely highlight the electronegative oxygen and nitrogen atoms of the carbohydrazide (B1668358) group as regions of negative potential, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine and hydrazide moieties would be expected to show positive electrostatic potential.

Without dedicated computational studies on this compound, a detailed analysis of its MEP map, including specific potential values and a definitive ranking of electrophilic and nucleophilic sites, cannot be provided. Further theoretical research is required to generate and analyze the MEP map for this particular compound.

Research Applications and Prospective Directions for Imidazo 1,2 a Pyridine 6 Carbohydrazide

Application in Lead Compound Identification and Optimization

The imidazo[1,2-a]pyridine (B132010) core is a foundational element in the identification of new lead compounds for drug development. mdpi.comresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.netnih.gov The carbohydrazide (B1668358) moiety in Imidazo[1,2-a]pyridine-6-carbohydrazide is particularly significant for lead optimization. It provides a versatile point for chemical modification, allowing for the systematic synthesis of compound libraries through reactions like condensation with aldehydes and ketones to form hydrazones, or acylation to form diacylhydrazines.

This strategic derivatization enables a detailed exploration of the structure-activity relationship (SAR). For instance, researchers have used the imidazo[1,2-a]pyridine scaffold to develop potent inhibitors for specific biological targets. By modifying substituents on the core, lead compounds have been optimized for enhanced potency and selectivity. One study successfully utilized the imidazo[1,2-a]pyridine backbone in a scaffold hopping strategy to create novel covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org The ability to readily create diverse analogs from the 6-carbohydrazide precursor is crucial for fine-tuning pharmacological profiles, improving metabolic stability, and reducing off-target effects, which are all critical steps in the journey from a preliminary hit to a viable drug candidate.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The this compound structure is well-suited for the development of such probes. The terminal amino group of the hydrazide function can be readily conjugated to various reporter molecules, including fluorophores, biotin (B1667282) tags, or photoaffinity labels, without significantly altering the core's interaction with its biological target.

These tagged molecules can be used in a variety of applications, such as cellular imaging to visualize the subcellular localization of a target protein, or in affinity-based proteomics to identify the protein binding partners of the parent compound. The development of fluorescent dyes based on the luminescent properties of the imidazo[1,2-a]pyridine core has also been noted, with potential applications in cell imaging and metal sensing. mdpi.com This functional versatility makes this compound a valuable platform for creating sophisticated chemical tools to investigate cellular mechanisms and validate the mode of action of new therapeutic agents.

Potential as Radiotracers for Biomedical Imaging

Biomedical imaging techniques like Positron Emission Tomography (PET) require specific radiotracers that can visualize and quantify physiological processes and drug targets in vivo. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of such tracers. Recently, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative was synthesized and evaluated as a potential PET probe for imaging the PI3K/mTOR signaling pathway, which is frequently overactivated in human cancers. nih.govnih.gov

This potent dual PI3K/mTOR inhibitor demonstrated excellent kinase selectivity and cellular activity, making its radiolabeled version a candidate for non-invasively assessing the status of this critical cancer pathway. nih.govnih.gov The synthesis involved labeling a precursor molecule using [¹¹C]methyl triflate. nih.gov The this compound backbone could serve as an intermediate for creating novel radiotracers. The carbohydrazide group can be used to attach chelating agents capable of sequestering metallic radioisotopes (e.g., gallium-68, copper-64) or as a precursor for introducing positron-emitting isotopes like fluorine-18 (B77423) or carbon-11, thereby expanding the arsenal (B13267) of imaging agents for oncology and neuroscience research.

Future Research Directions in Synthetic Methodology

Traditional synthetic routes for heterocyclic compounds often involve harsh reaction conditions, toxic solvents, and metal catalysts. researchgate.netrsc.org Modern pharmaceutical chemistry is increasingly focused on developing sustainable and environmentally benign synthetic methods. researchgate.net For the synthesis of imidazo[1,2-a]pyridines, several green chemistry approaches have been successfully implemented. These include microwave-assisted synthesis, which dramatically reduces reaction times and often improves yields, and the use of eco-friendly solvents like water, ethanol (B145695), or deep eutectic solvents. mdpi.comresearchgate.netsciforum.netnih.govacs.org

Specifically for this compound and related structures, a highly efficient five-component cascade reaction has been developed that proceeds in a mixture of water and ethanol, avoiding the need for a catalyst. scispace.comrsc.orgresearchgate.netrsc.org Other green strategies include solvent-free reactions and the use of recyclable catalysts. researchgate.netrsc.org Future research will likely focus on further refining these methods, such as developing photochemical syntheses or employing biocatalysis to construct the imidazo[1,2-a]pyridine core with even greater efficiency and minimal environmental impact. researchgate.net

Table 1: Green Chemistry Approaches for Imidazo[1,2-a]pyridine Synthesis

Approach Key Features Advantages
Microwave-Assisted Synthesis Uses microwave irradiation as an energy source. mdpi.comsciforum.netnih.gov Rapid reaction times (minutes vs. hours), improved yields, enhanced purity. mdpi.comacs.orgnih.gov
Aqueous/Green Solvents Employs water, ethanol, or deep eutectic solvents instead of hazardous organic solvents. researchgate.netnih.govacs.org Environmentally benign, reduced toxicity, simplified workup. researchgate.net
Catalyst-Free Reactions Reactions proceed without the need for metal or acid/base catalysts. rsc.orgrsc.org Avoids catalyst toxicity and contamination, reduces cost, simplifies purification. rsc.org
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form the final product. mdpi.comscispace.com High atom economy, operational simplicity, reduced waste and energy consumption. nih.gov
Ultrasound-Assisted Synthesis Uses ultrasonic waves to promote the reaction. organic-chemistry.org Mild reaction conditions, often performed in green solvents like water. organic-chemistry.org

Improving the efficiency and scalability of synthetic routes is critical for the practical application of any compound in drug discovery and development. For this compound, research is directed at optimizing reaction conditions to maximize yields and throughput. Methodologies that have shown promise include the development of novel catalytic systems, such as copper(I)-ascorbate or iodine, which can operate under mild conditions with low catalyst loading. nih.govacs.orgrsc.org

One-pot and tandem reaction sequences, where multiple synthetic steps are performed in a single reaction vessel, significantly improve efficiency by reducing the need for intermediate purification steps. mdpi.comresearchgate.net The Groebke–Blackburn–Bienaymé multicomponent reaction is a powerful one-pot method for generating substituted imidazo[1,2-a]pyridines. mdpi.comsciforum.net Furthermore, adapting these reactions for continuous flow processing can enhance scalability, safety, and consistency, paving the way for large-scale production. acs.org A novel, rapid, and metal-free aqueous route has already demonstrated excellent scalability, achieving quantitative yields on a 10-gram scale within minutes. rsc.org

Emerging Areas in Biological Research and Target Validation

The imidazo[1,2-a]pyridine scaffold continues to be explored against new and challenging biological targets. mdpi.com This versatility drives its application in emerging areas of therapeutic research. Derivatives are being investigated as novel antituberculosis agents, with some compounds showing significant activity against multidrug-resistant strains by targeting enzymes like glutamine synthetase or components of the energy metabolism pathway such as QcrB. rsc.orgnih.gov

In oncology, beyond established targets, imidazo[1,2-a]pyridines are being designed as inhibitors for previously "undruggable" proteins like KRAS G12C and as dual inhibitors for key signaling nodes like PI3K/mTOR. rsc.orgnih.gov The scaffold's ability to be adapted for covalent inhibition opens up new strategies for achieving high potency and prolonged duration of action against cancer targets. rsc.org Additionally, these compounds are being evaluated for activity against various viruses and for their potential to reverse multidrug resistance in cancer by inhibiting ATP-binding cassette (ABC) transporters. nih.govresearchgate.net Each new biological application provides an opportunity for target validation, where derivatives of this compound can be used as tool compounds to confirm the therapeutic relevance of these emerging targets.

Table 2: Biological Activities and Molecular Targets of Imidazo[1,2-a]pyridine Derivatives

Therapeutic Area Molecular Target/Activity
Oncology PI3K/mTOR inhibition nih.govnih.gov, KRAS G12C covalent inhibition rsc.org, Tubulin Polymerization Inhibition researchgate.net, Reversing Multidrug Resistance (ABCB1/ABCG2) researchgate.net
Infectious Disease Antituberculosis (QcrB, Glutamine Synthetase inhibition) nih.gov, Antiviral (e.g., against SARS-CoV-2 cell entry targets) nih.gov, Antibacterial, Antifungal researchgate.net
Neurology Anxiolytic, Sedative (e.g., GABA-A receptors) researchgate.net
Inflammation Anti-inflammatory activity researchgate.net
Gastrointestinal Anti-ulcer, Proton pump inhibition nih.gov

Advanced SAR and Computational Modeling for Rational Design

The rational design of novel therapeutic agents based on the this compound scaffold is a promising avenue for future research. While specific structure-activity relationship (SAR) studies and computational modeling for this particular compound are not yet extensively documented, the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of such investigations, providing a methodological framework for future work. nih.gov

Structure-Activity Relationship (SAR) Insights from Related Compounds:

SAR studies on various imidazo[1,2-a]pyridine derivatives have revealed key structural features that influence their biological activity. For instance, in a series of imidazo[1,2-a]pyridine-based inhibitors of Nek2, a kinase implicated in cancer, the nature and position of substituents on the imidazo[1,2-a]pyridine ring were found to be critical for potency. rsc.org Although these studies were not conducted on the 6-carbohydrazide series, they highlight the importance of systematic structural modifications to elucidate SAR.

For the this compound core, a systematic SAR exploration would likely involve modifications at several key positions:

The Carbohydrazide Moiety: Conversion of the hydrazide into various hydrazones, amides, or cyclic heterocycles like triazoles could significantly impact biological activity. The nature of the substituent introduced via the hydrazide will influence factors such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can affect target binding.

Prospective Computational Modeling and Rational Drug Design:

Computational modeling techniques are invaluable tools for accelerating the drug discovery process. For this compound derivatives, a number of in silico approaches could be employed for their rational design.

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to specific biological targets. For example, in a study on novel imidazo[1,2-a]pyridine hybrids, molecular docking was used to investigate their interactions with the active site of human leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammation. chemmethod.com Similar approaches could be applied to targets relevant to cancer, infectious diseases, or inflammatory conditions for the 6-carbohydrazide series. The process would involve preparing the 3D structures of the ligands and the target protein, defining a binding site, and then using a docking algorithm to predict the most likely binding poses and estimate the binding energy.

Quantitative Structure-Activity Relationship (QSAR): Once a set of this compound derivatives with corresponding biological activity data is available, QSAR models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities. This can help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity and in predicting the activity of newly designed compounds.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By aligning a set of active this compound derivatives, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual compound libraries to identify new potential hits with diverse chemical scaffolds.

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. For instance, a study on imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents utilized ADMET predictions to assess their drug-likeness. chemmethod.com

The synthesis of a series of N'-(1-(4-nitrophenyl)ethylidene)this compound derivatives has been reported, providing a starting point for the generation of a chemical library for biological screening and subsequent SAR and computational studies. rsc.orgresearchgate.net The table below summarizes the synthesized derivatives, which could form the basis of initial investigations.

CompoundSubstituent (Ar)Yield (%)
5-Amino-7-(3-chlorophenyl)-8-nitro-N'-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydrothis compound3-chlorophenyl85
5-Amino-7-(4-fluorophenyl)-8-nitro-N'-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydrothis compound4-fluorophenyl82
5-Amino-7-(4-chlorophenyl)-8-nitro-N'-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydrothis compound4-chlorophenyl87
5-Amino-7-(4-nitrophenyl)-8-nitro-N'-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydrothis compound4-nitrophenyl90

The integration of advanced SAR and computational modeling will be instrumental in guiding the rational design and optimization of this compound derivatives as potential therapeutic agents. This approach will enable a more efficient exploration of the chemical space and increase the likelihood of identifying potent and selective drug candidates with favorable pharmacokinetic profiles.

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-6-carbohydrazide and its derivatives?

this compound derivatives are typically synthesized via iodine-catalyzed cyclization or multicomponent reactions. For example, iodine catalysis facilitates the condensation of 2-aminopyridines with ketones or aldehydes under mild conditions (80–100°C), yielding imidazo[1,2-a]pyridine cores . Multicomponent reactions involving aryl ketones, 2-amino-N-heterocycles, and methylene donors (e.g., dimethyl sulfoxide) in the presence of K₂S₂O₈ and catalytic iodine are also effective for introducing functional groups like hydrazides .

Q. How are structural and purity characteristics of this compound validated?

Key analytical techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions and hydrogen bonding patterns. For example, hydrazide protons typically appear as singlets near δ 8.5–9.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) with deviations <5 ppm .
  • Melting point analysis : Used to assess purity, with sharp melting ranges (e.g., 172–175°C for derivatives) indicating homogeneity .

Q. What biological activities are associated with this compound?

This scaffold exhibits antimicrobial, anticancer, and neuroleptic properties. For instance, derivatives with nitro or amino substituents on aryl rings show cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 10–20 µM in HepG2 and MCF-7 cells) . The hydrazide moiety enhances metal-chelating ability, which is leveraged in enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures (1:2 v/v) improve cyclization efficiency .
  • Catalyst screening : Iodine (5–10 mol%) accelerates cyclization, but Cu(I)/Cu(II) systems may improve regioselectivity for asymmetric derivatives .
  • Computational modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can contradictory bioactivity data across cell lines be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ varying from 10 µM to >100 µM across Hep-2, A375, and Vero cells) may arise from:

  • Cellular uptake differences : LogP values >2.5 correlate with improved membrane permeability in hydrophobic cancer cells.
  • Target specificity : RNA-seq or proteomic profiling identifies overexpressed targets (e.g., kinases or transporters) in sensitive cell lines.
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess compound degradation rates, which influence apparent potency .

Q. What strategies are used to modify the hydrazide group for enhanced pharmacological properties?

The hydrazide group can be functionalized via:

  • Acylation : Reaction with acid chlorides introduces amide bonds, improving metabolic stability .
  • Oxidation : Controlled oxidation with KMnO₄ converts hydrazides to carboxylates, enabling salt formation for solubility tuning .
  • Coordination chemistry : Complexation with transition metals (e.g., Ru(II) or Pt(II)) enhances DNA intercalation and anticancer activity .

Q. How can computational tools streamline the design of this compound-based inhibitors?

  • Molecular docking : Identifies binding poses in target proteins (e.g., CRF receptors or kinases) using software like AutoDock Vina .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability) early in the design phase .

Q. What experimental controls are critical in bioactivity assays for this compound class?

  • Positive controls : Reference drugs (e.g., doxorubicin for cytotoxicity) validate assay sensitivity .
  • Solvent controls : DMSO concentrations ≤0.1% v/v avoid nonspecific cell death .
  • Metabolic inhibitors : Co-treatment with CYP450 inhibitors (e.g., ketoconazole) isolates parent compound effects from metabolite activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.